Buminafos

Description

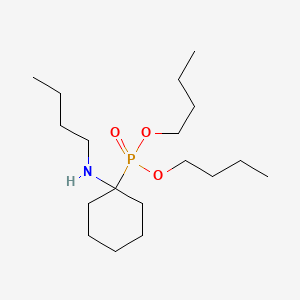

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO3P/c1-4-7-15-19-18(13-11-10-12-14-18)23(20,21-16-8-5-2)22-17-9-6-3/h19H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBXMBCZBXUXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199259 | |

| Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51249-05-9 | |

| Record name | Buminafos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51249-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buminafos [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051249059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Butylamino)cyclohexylphosphonic acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl [1-(butylamino)cyclohexyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMINAFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69HDD5Z9UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Buminafos

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and precursors for Buminafos, a compound with applications in the agrochemical sector. The synthesis is primarily achieved through the well-established Kabachnik-Fields reaction, a one-pot, three-component condensation reaction. This document details the underlying mechanism, key precursors, and generalized experimental protocols, supported by quantitative data from analogous reactions.

Introduction to this compound

This compound, with the IUPAC name N-butyl-1-dibutoxyphosphorylcyclohexan-1-amine, is an organophosphorus compound. Its structure, featuring a central cyclohexyl ring functionalized with both a butylamino and a dibutyl phosphonate group on the same carbon, lends itself to a convergent synthesis strategy. The most direct and efficient method for its preparation is the Kabachnik-Fields reaction.

The this compound Synthesis Pathway: The Kabachnik-Fields Reaction

The synthesis of this compound is a classic example of the Kabachnik-Fields reaction, a multicomponent reaction that forms α-aminophosphonates from a carbonyl compound, an amine, and a dialkyl phosphite.[1][2][3][4][5] For this compound, the specific precursors are:

-

Cyclohexanone: The carbonyl component providing the cyclohexyl ring.

-

Butylamine: The primary amine that introduces the N-butyl group.

-

Dibutyl phosphite: The hydrophosphoryl compound that forms the dibutyl phosphonate moiety.

The reaction proceeds in a single pot, often under solvent-free conditions, and can be catalyzed by Lewis acids or accelerated by microwave irradiation.

Reaction Mechanism

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the reactants.

-

Imine Pathway: The more commonly accepted mechanism involves the initial reaction between cyclohexanone and butylamine to form an N-butylcyclohexanimine intermediate. This is followed by the nucleophilic addition of dibutyl phosphite to the imine C=N double bond, yielding this compound.

-

α-Hydroxyphosphonate Pathway: Alternatively, cyclohexanone can first react with dibutyl phosphite to form an intermediate α-hydroxycyclohexylphosphonate. Subsequent nucleophilic substitution of the hydroxyl group by butylamine then produces the final product.

The following diagram illustrates the predominant imine-mediated pathway for the synthesis of this compound.

Experimental Protocols

General One-Pot Synthesis of this compound

Materials:

-

Cyclohexanone (1.0 eq)

-

Butylamine (1.0 eq)

-

Dibutyl phosphite (1.0 - 1.2 eq)

-

Catalyst (e.g., Magnesium Perchlorate, 5-10 mol%) (Optional)

-

Solvent (e.g., acetonitrile or solvent-free)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), butylamine (1.0 eq), and the catalyst (if used).

-

The mixture is stirred at room temperature or heated (typically 50-80 °C) for a period of 30 minutes to 2 hours to facilitate the formation of the imine intermediate. For solvent-free reactions, the neat mixture of reactants is used.

-

Dibutyl phosphite (1.0 - 1.2 eq) is then added to the reaction mixture.

-

The reaction is continued with stirring for an additional 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified. Purification methods may include vacuum distillation, column chromatography on silica gel, or extraction followed by solvent removal.

Microwave-Assisted Synthesis:

To accelerate the reaction, microwave irradiation can be employed. A typical procedure would involve mixing the three components in a microwave-safe vessel and irradiating at a set temperature (e.g., 100 °C) for a shorter duration (e.g., 30-60 minutes).

The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Quantitative Data from Analogous Reactions

While specific yield and reaction condition data for the synthesis of this compound is scarce in peer-reviewed literature, data from analogous Kabachnik-Fields reactions involving ketones provide a strong indication of the expected outcomes. The following tables summarize quantitative data from relevant studies.

Table 1: Catalyst and Solvent Effects on the Kabachnik-Fields Reaction of Ketones

| Carbonyl Compound | Amine | Phosphite | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Aniline | Diethyl phosphite | Mg(ClO₄)₂ (10) | Neat | 80 | 3 | 92 | |

| Acetophenone | Aniline | Diethyl phosphite | Mg(ClO₄)₂ (10) | Neat | 80 | 4 | 90 | |

| 3-Formyl-6-methylchromone | Butylamine | Dibutyl phosphite | None | Neat (MW) | 100 | 1 | 80 | |

| Various Aldehydes | Various Amines | Diethyl phosphite | LiClO₄ | Acetonitrile | RT | 2-4 | 85-95 |

Table 2: Precursor Information for this compound Synthesis

| Precursor | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Cyclohexanone | Cyclohexanone | C₆H₁₀O | 98.14 | Carbonyl Component |

| Butylamine | Butan-1-amine | C₄H₁₁N | 73.14 | Amine Component |

| Dibutyl phosphite | Dibutyl hydrogen phosphite | C₈H₁₉O₃P | 194.21 | Phosphorus Source |

Conclusion

The synthesis of this compound is most effectively achieved via the Kabachnik-Fields reaction, a robust and versatile method for the formation of α-aminophosphonates. The key precursors for this synthesis are cyclohexanone, butylamine, and dibutyl phosphite. While specific optimized conditions for this compound production are proprietary, the general protocols and data from analogous reactions presented in this guide provide a solid foundation for its synthesis in a research and development setting. The reaction can be performed under mild, often solvent-free conditions, and can be significantly accelerated with the use of appropriate catalysts or microwave irradiation. Further process optimization would likely focus on catalyst selection, reaction time, and purification methods to maximize yield and purity.

References

- 1. An extremely efficient three-component reaction of aldehydes/ketones, amines, and phosphites (Kabachnik-Fields reaction) for the synthesis of alpha-aminophosphonates catalyzed by magnesium perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Kabachnik-Fields Reaction [organic-chemistry.org]

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the known biochemical effects of the obsolete organophosphate herbicide, Buminafos. While a comprehensive analysis of its influence on primary metabolic pathways such as glycolysis, the Krebs cycle, or amino acid synthesis is not available in publicly accessible scientific literature, extensive evidence points to a specific and potent mode of action: the inhibition of acetylcholinesterase (AChE). This document will detail this primary mechanism, supported by the available data.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

This compound is classified as an organophosphate acetylcholinesterase (AChE) inhibitor[1]. AChE is a critical enzyme in the nervous systems of insects and mammals. Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve signals at cholinergic synapses.

The inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in excessive stimulation of cholinergic receptors, leading to a state of cholinergic crisis characterized by a range of symptoms, ultimately causing paralysis and death in target organisms.

Logical Relationship of Acetylcholinesterase Inhibition by this compound

Caption: Logical flow of acetylcholinesterase inhibition by this compound.

Effects on Primary Metabolic Pathways: Data Not Available

A thorough review of available scientific literature and databases reveals a significant gap in the understanding of this compound's effects on primary metabolic pathways. There are no published studies that provide quantitative data or detailed experimental protocols on the impact of this compound on glycolysis, the Krebs cycle, amino acid synthesis, or nucleotide metabolism. As this compound is an obsolete agrochemical, it is unlikely that new research into its specific effects on these fundamental pathways will be a priority.

General Principles of Herbicide Metabolism in Plants

While specific data for this compound is lacking, it is relevant for researchers to understand the general mechanisms by which plants metabolize herbicides. This is a crucial aspect of herbicide selectivity and resistance. Herbicide metabolism in plants typically occurs in three phases:

-

Phase I: Transformation: The herbicide molecule is modified, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases are key enzymes in this phase.

-

Phase II: Conjugation: The modified herbicide is conjugated with endogenous molecules such as sugars, glutathione, or amino acids. This process increases water solubility and reduces toxicity.

-

Phase III: Sequestration: The conjugated herbicide is transported and sequestered in vacuoles or cell walls, effectively removing it from sites of metabolic activity.

Generalized Experimental Workflow for Herbicide Metabolism Studies

The following diagram illustrates a typical workflow for investigating the metabolism of a herbicide in a plant model.

Caption: A generalized workflow for studying herbicide metabolism in plants.

Summary of Known this compound Properties

The following table summarizes the available information on this compound.

| Property | Information | Source |

| Chemical Name | Dibutyl (1-(butylamino)cyclohexyl)phosphonate | PubChem |

| Type | Obsolete organophosphate desiccant and defoliant | AERU |

| Primary Mode of Action | Acetylcholinesterase (AChE) inhibitor | AERU[1] |

| Effects on Primary Metabolic Pathways | No data available in public scientific literature. | - |

Conclusion

The primary and established mode of action for this compound is the inhibition of acetylcholinesterase. There is currently no scientific evidence to suggest that this compound directly and significantly affects primary metabolic pathways such as glycolysis or the Krebs cycle. For researchers in drug development and related fields, the focus of any further investigation into the biochemical effects of this compound should likely remain on its potent anticholinesterase activity. Any study into its broader metabolic effects would represent a novel area of research.

References

An In-depth Technical Guide on the Environmental Fate of Buminafos

Disclaimer: As of late 2025, publicly available scientific literature lacks specific information on a compound named "Buminafos." Consequently, this technical guide utilizes Fenamiphos, a well-studied organophosphate nematicide, as a surrogate to provide a comprehensive overview of the environmental fate of a representative compound of this class. The experimental protocols, data, and degradation pathways detailed herein pertain to Fenamiphos and serve as an illustrative framework for researchers, scientists, and drug development professionals.

Introduction

The environmental fate of organophosphate compounds is a critical area of research, informing risk assessments and regulatory decisions. This guide provides an in-depth analysis of the key processes governing the environmental behavior of Fenamiphos, a systemic nematicide, as a proxy for this compound. These processes include degradation through hydrolysis, photolysis, and biodegradation, as well as mobility in soil.

Physicochemical Properties

A compound's physicochemical properties are fundamental to understanding its environmental distribution and persistence.

| Property | Value | Reference |

| Chemical Name | ethyl 4-methylthio-m-tolyl isopropylphosphoramidate | [1] |

| CAS Number | 22224-92-6 | [1] |

| Molecular Weight | 303.40 g/mol | [1] |

| Water Solubility | 400 - 700 mg/L at 20°C | [1][2] |

| Vapor Pressure | 0.12 mPa at 20°C | |

| Adsorption Coefficient (Koc) | 100 - 543.4 |

Degradation Pathways

Fenamiphos undergoes degradation in the environment through a combination of biotic and abiotic processes. The primary degradation pathway involves the oxidation of the methylthio group to form fenamiphos sulfoxide (FSO) and subsequently fenamiphos sulfone (FSO2). These oxidized metabolites, which are also toxic, can then be hydrolyzed to their corresponding phenols. Microbial activity plays a crucial role in the degradation process.

Quantitative Data Summary

The following tables summarize the quantitative data available for the environmental fate of Fenamiphos.

Hydrolysis

Fenamiphos is relatively stable to hydrolysis at neutral pH but degrades more rapidly in acidic and alkaline conditions, especially at higher temperatures.

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 4.1 | 32 | 228 hours | |

| 7.1 | 32 | 5310.24 hours | |

| 9.1 | 32 | 37.68 hours | |

| 5.0 | 25 | 245 days | |

| 7.0 | 25 | 301 days | |

| 9.0 | 25 | 235 days | |

| 11.3 | 40 | 31.5 hours |

Photolysis

Photodegradation of Fenamiphos in water and on soil surfaces can be a significant dissipation route.

| Medium | Light Source | Half-life (DT50) | Reference |

| Water (neutral solution) | Artificial light | < 4 hours | |

| Water (aqueous solution) | UV light | ~2 hours | |

| Soil surface | Natural sunlight | 2.7 - 3.23 hours |

Biodegradation in Soil

The persistence of Fenamiphos in soil is moderate, with biodegradation being a key factor in its dissipation. The half-life can vary depending on soil type, temperature, and prior exposure to the pesticide.

| Soil Type | Temperature (°C) | Half-life (DT50) | Reference |

| General soil environment | Not specified | ~50 days | |

| Blichton sand (history of application) | Not specified | 0.9 - 4.2 days (for Total Toxic Residues) | |

| Aerobic soil | 20 | ~16 days | |

| Anaerobic soil | Not specified | 88 days |

Soil Sorption and Mobility

Fenamiphos generally exhibits moderate to high mobility in soils. Its primary degradation products, FSO and FSO2, are more mobile than the parent compound.

| Soil Type | Kd (L/kg) | Koc (L/kg) | Mobility Class | Reference |

| Brazilian soils (3 types) | 2.33 - 3.9 | - | Low | |

| Sandy loam | 0.95 | 171 | High to Mobile | |

| Silt loam | 3.4 | - | Mobile | |

| Clay loam | - | 543.4 | - |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of environmental fate studies. Below are representative protocols for key experiments.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of the test substance in sterile aqueous buffer solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of the radiolabeled test substance to each buffer solution in sterile, dark containers.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: Collect duplicate samples at predetermined intervals.

-

Analysis: Analyze the samples for the concentration of the parent compound and major degradation products using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the first-order rate constant and the half-life (DT50) for each pH.

Photolysis Study

Objective: To determine the rate of photodegradation of the test substance in an aqueous solution under simulated sunlight.

Methodology:

-

Solution Preparation: Prepare a sterile aqueous solution of the radiolabeled test substance.

-

Irradiation: Place the solution in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature (e.g., 25°C).

-

Control Samples: Prepare identical samples to be incubated in the dark at the same temperature to measure hydrolysis.

-

Sampling: Collect samples from both irradiated and dark control vessels at various time points.

-

Analysis: Quantify the parent compound and photoproducts using HPLC or LC-MS.

-

Data Analysis: Determine the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Biodegradation Study

Objective: To determine the rate and route of biodegradation of the test substance in aerobic soil.

Methodology:

-

Soil Collection and Characterization: Collect fresh soil, sieve it, and characterize its properties (pH, organic carbon content, texture, microbial biomass).

-

Test Substance Application: Treat the soil with a known concentration of the radiolabeled test substance. Adjust the moisture content to a specified level (e.g., 50% of field moisture capacity).

-

Incubation: Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of CO2 and other volatile organic compounds.

-

Sampling: Sacrifice replicate soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples with an appropriate solvent and analyze the extracts for the parent compound and its metabolites using chromatographic techniques. Measure the trapped radioactivity to quantify mineralization.

-

Data Analysis: Determine the DT50 of the parent compound and the distribution of metabolites and mineralized products over time.

Conclusion

The environmental fate of Fenamiphos, used here as a surrogate for this compound, is characterized by moderate persistence in soil and a degradation pathway involving oxidation and subsequent hydrolysis. The mobility of its primary metabolites is a key consideration for potential groundwater contamination. The data and protocols presented in this guide offer a robust framework for conducting and interpreting environmental fate studies for organophosphate compounds. Further research on the specific properties and behavior of this compound is necessary for a complete environmental risk assessment.

References

Buminafos: A Technical Assessment of Bioaccumulation Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buminafos is an obsolete organophosphate pesticide for which there is a notable absence of empirical data regarding its bioaccumulation potential. This technical guide provides a comprehensive assessment of the likely bioaccumulation behavior of this compound based on predictive models derived from its chemical structure. Utilizing Quantitative Structure-Activity Relationship (QSAR) models, this document offers estimated values for the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF). Furthermore, it outlines the standardized experimental protocols, specifically OECD Guidelines for Testing of Chemicals 107 and 305, that would be required for the empirical validation of these predictions. This guide is intended to serve as a foundational resource for researchers and professionals in assessing the environmental fate and toxicological profile of this compound and structurally related organophosphorus compounds.

Introduction

This compound, chemically identified as dibutyl [1-(butylamino)cyclohexyl]phosphonate, was formerly used as a desiccant and defoliant. Due to its classification as an obsolete pesticide, there is a significant gap in the publicly available ecotoxicological data, particularly concerning its potential for bioaccumulation in organisms. Bioaccumulation, the gradual accumulation of substances in an organism, is a critical parameter in environmental risk assessment. It is influenced by factors such as a chemical's lipophilicity, its rate of uptake, and the organism's ability to metabolize and excrete the substance.

This guide provides a detailed, technically-focused overview of the predicted bioaccumulation potential of this compound. In the absence of experimental data, we leverage established predictive methodologies to estimate key bioaccumulation indicators.

Predicted Physicochemical Properties and Bioaccumulation Potential

The bioaccumulation potential of a chemical is often inferred from its octanol-water partition coefficient (Kow), which describes its lipophilicity, and its bioconcentration factor (BCF), which quantifies its accumulation in an aquatic organism from the surrounding water.

Octanol-Water Partition Coefficient (Log Kow)

The octanol-water partition coefficient is a crucial parameter for predicting the environmental distribution and bioaccumulation of a substance. A high Log Kow value generally indicates a greater potential for a chemical to partition into fatty tissues of organisms. For this compound, a predicted Log Kow value has been computationally generated.

| Parameter | Predicted Value | Source |

| Log Kow (XlogP3) | 4.5 | PubChem |

Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. A high BCF value suggests a significant potential for the chemical to accumulate in aquatic organisms. In the absence of experimental BCF data for this compound, we can estimate this value using its predicted Log Kow and established QSAR equations for pesticides and organic chemicals. Linear and non-linear relationships between Log Kow and Log BCF have been developed and validated for various classes of chemicals.

Several QSAR models can be employed to predict the Log BCF from the Log Kow. Here, we present estimations based on a general linear model and a non-linear (parabolic) model, which can provide a more accurate prediction for highly lipophilic compounds.

Linear Regression Model: A commonly used linear regression equation for estimating Log BCF from Log Kow is: Log BCF = a * Log Kow + b

For many organic chemicals, the coefficient 'a' is often in the range of 0.7 to 0.9. For this estimation, we will use a representative equation: Log BCF = 0.85 * Log Kow - 0.7

Non-Linear (Parabolic) Regression Model: For compounds with a high Log Kow, the linear relationship can overestimate the BCF due to factors like reduced membrane permeability and increased metabolic transformation. A parabolic model can account for this: Log BCF = a * Log Kow - b * (Log Kow)² - c

A representative parabolic equation for organic chemicals is: Log BCF = 1.25 * Log Kow - 0.20 * (Log Kow)² - 1.32

The table below summarizes the estimated BCF values for this compound based on these models.

| Prediction Model | QSAR Equation | Estimated Log BCF | Estimated BCF |

| Linear Regression | Log BCF = 0.85 * 4.5 - 0.7 | 3.125 | ~ 1334 |

| Non-Linear (Parabolic) Regression | Log BCF = 1.25 * 4.5 - 0.20 * (4.5)² - 1.32 | 0.255 | ~ 1.8 |

The significant discrepancy between the linear and non-linear models highlights the uncertainty in predicting BCF for a compound with a Log Kow in the transitional range. The linear model suggests a moderate to high bioaccumulation potential, while the parabolic model, which accounts for potential mitigating factors at higher lipophilicity, predicts a low potential. This underscores the necessity of experimental validation.

Experimental Protocols for Bioaccumulation Assessment

To definitively determine the bioaccumulation potential of this compound, standardized experimental studies are required. The following sections detail the methodologies for the key experiments as prescribed by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 107: Partition Coefficient (n-octanol/water) - Shake Flask Method

This method is designed to experimentally determine the octanol-water partition coefficient (Kow).

Principle: A solution of the test substance in either n-octanol or water is shaken with the other immiscible solvent in a vessel until equilibrium is reached. The concentration of the substance in both phases is then measured.

Methodology:

-

Preparation: High-purity n-octanol and water are used. A stock solution of this compound is prepared in one of the solvents.

-

Test Vessels: A minimum of three test vessels are prepared, each containing different volume ratios of n-octanol and water (e.g., 2:1, 1:1, 1:2).

-

Equilibration: The test substance is added to the vessels, which are then shaken vigorously at a constant temperature (typically 20-25°C) until equilibrium is achieved. The time required for equilibration is determined in a preliminary test.

-

Phase Separation: The n-octanol and water phases are separated by centrifugation.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The final Log Kow is reported as the average of the determinations from the different phase ratios.

OECD 107 Experimental Workflow

OECD Guideline 305: Bioaccumulation in Fish - Aqueous and Dietary Exposure

This guideline describes procedures for determining the bioconcentration and bioaccumulation of a chemical in fish.

Principle: Fish are exposed to the test substance in water (for BCF) or through their diet (for biomagnification factor, BMF). The concentration of the substance in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase in a clean environment.

Methodology:

-

Test Organisms: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is selected.

-

Exposure System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in the water for a defined period (e.g., 28 days). Water and fish tissue samples are taken at regular intervals to measure the concentration of the substance.

-

Depuration Phase: After the uptake phase, the remaining fish are transferred to a clean, this compound-free environment. Fish and water samples continue to be collected to determine the rate of elimination of the substance.

-

Analysis: The concentration of this compound and any relevant metabolites in fish tissue and water samples is determined using appropriate analytical methods.

-

Calculation: The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.

OECD 305 Experimental Workflow

Signaling Pathways and Logical Relationships

The process of bioaccumulation is governed by the interplay of several factors, primarily the lipophilicity of the compound and the organism's metabolic capabilities. The following diagram illustrates the logical relationship between these key parameters.

Bioaccumulation Logical Pathway

Discussion on Metabolism

Organophosphorus pesticides are known to undergo metabolic transformation in organisms, which can significantly influence their bioaccumulation potential. The primary metabolic pathways for organophosphates include oxidation, hydrolysis, and conjugation. These processes generally increase the water solubility of the compound, facilitating its excretion and thereby reducing its bioaccumulation. The rate and extent of metabolism are species-specific and depend on the activity of enzymes such as cytochrome P450s and esterases. A comprehensive assessment of this compound's bioaccumulation should, therefore, also consider its metabolic fate.

Conclusion and Recommendations

Based on predictive modeling, this compound, with a predicted Log Kow of 4.5, has the potential to bioaccumulate in aquatic organisms. However, the estimations from different QSAR models show considerable variation, highlighting the uncertainty inherent in predictive approaches for compounds at the borderline of high lipophilicity.

It is strongly recommended that experimental studies following OECD guidelines 107 and 305 be conducted to provide definitive data on the Log Kow and BCF of this compound. Such data are essential for a robust environmental risk assessment and for understanding the potential for this compound to persist and accumulate in the food chain. Furthermore, in vivo or in vitro metabolism studies would provide valuable insights into the biotransformation pathways of this compound and their impact on its bioaccumulation potential.

Investigating the Half-Life of Buminafos in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buminafos, also known by synonyms such as Aminophon and Trakephon, is an organophosphate chemical[2][3][4]. Understanding the persistence of such compounds in soil is crucial for assessing their environmental impact. The half-life (DT50) of a pesticide in soil is a key parameter in environmental risk assessment, as it indicates the time required for 50% of the initial concentration to dissipate. This dissipation is a result of both biotic (microbial degradation) and abiotic (e.g., hydrolysis, photolysis) processes[5].

The persistence of organophosphate pesticides in soil is influenced by a variety of factors, including soil type, organic matter content, pH, moisture, temperature, and the composition of the soil microbial community. Given the lack of specific half-life data for this compound, this guide provides a standardized methodology to determine its persistence under controlled laboratory conditions.

Data Presentation

Quantitative data from soil degradation studies should be organized to facilitate comparison across different experimental conditions. The following table templates are recommended for presenting the results of a this compound half-life investigation.

Table 1: Physicochemical Properties of Test Soils

| Soil Property | Soil Type 1 (e.g., Loam) | Soil Type 2 (e.g., Sandy Loam) | Soil Type 3 (e.g., Clay) |

| pH (in water) | |||

| Organic Matter (%) | |||

| Clay (%) | |||

| Silt (%) | |||

| Sand (%) | |||

| Cation Exchange Capacity (meq/100g) | |||

| Microbial Biomass (e.g., µg C/g soil) |

Table 2: Half-Life (DT50) and Dissipation Times (DT90) of this compound in Different Soils under Aerobic Conditions

| Soil Type | Temperature (°C) | Moisture (% WHC) | Half-Life (DT50) (Days) | DT90 (Days) | Kinetic Model (e.g., SFO, FOMC) | R² |

| Loam | 20 | 50 | ||||

| Sandy Loam | 20 | 50 | ||||

| Clay | 20 | 50 | ||||

| Loam (Sterile Control) | 20 | 50 |

WHC: Water Holding Capacity; SFO: Single First-Order; FOMC: First-Order Multi-Compartment

Experimental Protocols

The following protocols describe a laboratory-based study to determine the aerobic soil half-life of this compound.

-

Analytical standard of this compound (>98% purity)

-

Radiolabeled ¹⁴C-Buminafos (optional, for metabolite tracking)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Milli-Q or equivalent purified water

-

Sodium azide (for sterile controls)

-

Freshly collected and sieved (<2 mm) soils from representative agricultural regions.

-

Collect topsoil (0-20 cm depth) from at least three different locations with varying physicochemical properties.

-

Air-dry the soils to a workable moisture content and sieve through a 2 mm mesh to remove stones and large organic debris.

-

Characterize each soil for the properties listed in Table 1 using standardized soil analysis methods.

-

Determine the maximum water holding capacity (WHC) for each soil type.

-

Preparation of Soil Microcosms:

-

For each soil type, weigh replicate portions of soil (e.g., 100 g dry weight equivalent) into individual incubation flasks.

-

Prepare a set of sterile controls for each soil type by autoclaving the soil twice at 121°C for 60 minutes, with a 24-hour interval, or by treating with a chemical sterilant like sodium azide.

-

-

Application of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Apply the this compound solution to the soil to achieve a final concentration relevant to typical application rates. Ensure even distribution by thorough mixing.

-

Allow the solvent to evaporate in a fume hood.

-

-

Moisture Adjustment and Incubation:

-

Adjust the soil moisture content to 50% of the WHC using deionized water.

-

Cover the flasks with a gas-permeable material to allow for air exchange while minimizing water loss.

-

Incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Maintain soil moisture throughout the incubation period by periodic additions of water.

-

-

Sampling Schedule:

-

Collect replicate samples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 100 days).

-

The initial sample (day 0) should be taken immediately after fortification and mixing.

-

-

Extraction of this compound from Soil:

-

To each soil sample, add an appropriate volume of extraction solvent (e.g., acetonitrile).

-

Shake vigorously on a mechanical shaker for a specified time (e.g., 30 minutes).

-

Centrifuge the samples and collect the supernatant.

-

Repeat the extraction process twice more and combine the supernatants.

-

-

Analytical Determination:

-

Analyze the extracts for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with a suitable detector (e.g., HPLC-MS/MS).

-

Develop a calibration curve using analytical standards of this compound to quantify the concentrations in the soil extracts.

-

-

Plot the concentration of this compound remaining in the soil against time for each treatment.

-

Use kinetic modeling software to fit the dissipation data to appropriate kinetic models (e.g., Single First-Order, First-Order Multi-Compartment).

-

Determine the half-life (DT50) and, if applicable, the time for 90% dissipation (DT90) from the best-fit model.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the half-life of this compound in soil.

References

- 1. This compound (Ref: CKB 1028A ) [sitem.herts.ac.uk]

- 2. This compound | C18H38NO3P | CID 39966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 51249-05-9 [chemicalbook.com]

- 4. This compound | 51249-05-9 [amp.chemicalbook.com]

- 5. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]

Methodological & Application

Application Note: Determination of Buminafos in Soil Samples Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Buminafos, a phosphonate herbicide and defoliant, in soil matrices. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, making it suitable for environmental monitoring and residue analysis in diverse soil types.

Introduction

This compound is an organophosphorus compound used in agriculture as a herbicide and defoliant.[1] Its potential for persistence and accumulation in soil necessitates the development of reliable analytical methods to monitor its environmental fate and ensure compliance with regulatory limits. This protocol outlines a complete workflow, from sample collection and preparation to final analysis, for the determination of this compound in soil. The use of LC-MS/MS provides excellent specificity and low detection limits, crucial for trace residue analysis.

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Acetonitrile (ACN), HPLC or MS grade

-

Methanol (MeOH), HPLC or MS grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Formic acid, MS grade

-

Ammonium formate, MS grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB)

-

Syringe filters (0.22 µm, PTFE)

Experimental Protocols

1. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

2. Soil Sample Preparation and Extraction (QuEChERS Method)

-

Sample Homogenization: Air-dry the soil sample to a constant weight, then sieve it through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the sample.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap the tube and vortex vigorously for 1 minute.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

-

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant (top layer) from the extraction step into a 2 mL d-SPE centrifuge tube.

-

The d-SPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. For soils with high organic matter content, the addition of 7.5 mg of GCB may be necessary to remove pigments, but it can also lead to the loss of planar analytes.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: Medium

-

Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values for this compound, C₁₈H₃₈NO₃P, MW: 347.47)

-

Precursor Ion (Q1): 348.3 m/z ([M+H]⁺)

-

Product Ion (Q3) for Quantification: (e.g., 158.2 m/z)

-

Product Ion (Q3) for Confirmation: (e.g., 234.2 m/z)

-

Note: These transitions would need to be optimized experimentally by direct infusion of a this compound standard.

-

-

Data Presentation

The following table summarizes the performance characteristics of the described method, based on typical results for organophosphorus pesticide analysis in soil.

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.005 mg/kg soil |

| Limit of Quantification (LOQ) | 0.015 mg/kg soil |

| Recovery (%) | |

| Spiking Level: 0.02 mg/kg | 92.5 ± 4.8% |

| Spiking Level: 0.1 mg/kg | 95.1 ± 3.5% |

| Spiking Level: 0.5 mg/kg | 98.2 ± 2.1% |

| Precision (RSD %) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=18) | < 10% |

Note: The quantitative data presented are representative values and should be verified through in-house validation.

Visualizations

Caption: Workflow for this compound analysis in soil.

Caption: Factors influencing this compound detection.

Conclusion

The described LC-MS/MS method with QuEChERS extraction provides a reliable, sensitive, and efficient protocol for the determination of this compound in soil. The method achieves excellent recovery and precision, meeting the requirements for environmental residue analysis. The detailed protocol can be readily implemented by analytical laboratories for routine monitoring of this compound contamination in soil samples.

References

Application Note: Quantification of Buminafos Using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, albeit representative, protocol for the quantification of the organophosphate herbicide Buminafos in soil samples using gas chromatography coupled with mass spectrometry (GC-MS). Due to the limited availability of specific validated methods for this compound in published literature, this protocol has been developed based on established methods for other organophosphate pesticides.[1][2][3][4]

Introduction

This compound is an organophosphate compound previously used as a herbicide and defoliant. Monitoring its presence in environmental samples is crucial for assessing contamination and understanding its environmental fate. Gas chromatography is a robust technique for the analysis of volatile and semi-volatile organic compounds.[1] When coupled with a mass spectrometer, it provides high selectivity and sensitivity, making it suitable for trace-level quantification of pesticides in complex matrices like soil. This application note outlines a comprehensive workflow, including sample preparation, GC-MS analysis, and data processing for the quantification of this compound.

Experimental Protocol

This protocol is intended as a guideline and may require optimization for specific laboratory conditions and sample matrices.

Reagents and Materials

-

Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane (all pesticide residue grade or equivalent).

-

Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).

-

Standards: this compound analytical standard, Triphenyl phosphate (TPP) as an internal standard (IS).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Sample Preparation: Solid Phase Extraction (SPE)

-

Soil Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. .

-

Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

-

SPE Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of acetonitrile.

-

Load 5 mL of the soil extract supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of a 10:90 (v/v) ethyl acetate/acetonitrile mixture to remove interferences.

-

Elute the target analyte with 10 mL of ethyl acetate.

-

Dry the eluate over anhydrous sodium sulfate.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of ethyl acetate containing the internal standard (TPP) at a concentration of 1 µg/mL.

-

Transfer the final extract to an autosampler vial for GC-MS analysis.

-

GC-MS Analysis

The following table summarizes the proposed instrumental parameters for the GC-MS analysis.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Oven Program | 80°C (hold 1 min), ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min (hold 5 min) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Calibration and Quantification

Prepare a series of calibration standards of this compound (e.g., 10, 25, 50, 100, 250, 500 ng/mL) in ethyl acetate, each containing the internal standard at a constant concentration (1 µg/mL). A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data and Results

The following tables present representative data that would be expected from a validated method.

Table 1: Hypothetical Retention Times and SIM Ions for this compound and Internal Standard

| Compound | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |

| This compound | 12.5 | 288 | 155, 232 |

| Triphenyl phosphate (IS) | 14.2 | 326 | 152, 77 |

Table 2: Hypothetical Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 5 ng/g |

| Limit of Quantification (LOQ) | 15 ng/g |

| Accuracy (Recovery % at 50 ng/g) | 95% |

| Precision (RSD % at 50 ng/g) | < 10% |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

Caption: Workflow for this compound quantification.

Conclusion

This application note provides a comprehensive, though hypothetical, gas chromatography-mass spectrometry method for the quantification of this compound in soil samples. The outlined sample preparation and instrumental parameters are based on established analytical principles for organophosphate pesticides and should serve as a strong starting point for method development and validation. The high selectivity and sensitivity of GC-MS make it an ideal technique for the reliable determination of this compound residues in environmental matrices.

References

Application Notes and Protocols for Buminafos Toxicity Testing

Introduction

Buminafos is an organophosphate compound, previously utilized as a defoliant and desiccant herbicide.[1] As an organophosphate, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in nerve endings, resulting in overstimulation of cholinergic receptors and a state of cholinergic crisis. Beyond this primary mechanism, organophosphates can also induce toxicity through non-cholinesterase pathways, such as the induction of oxidative stress via the mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to apoptosis.

Given the multiple potential pathways of toxicity, a comprehensive toxicological evaluation of this compound is imperative. This document provides a detailed, tiered protocol for assessing the toxicity of this compound, beginning with in vitro assays to determine cytotoxicity and genotoxicity, followed by in vivo studies to evaluate systemic acute and sub-chronic effects. These protocols are designed for researchers, scientists, and drug development professionals to ensure a thorough and standardized safety assessment.

Overall Experimental Workflow

The proposed toxicity testing for this compound follows a logical progression from initial cellular-level screening to whole-organism systemic evaluation. This workflow ensures that foundational data on cytotoxicity and genotoxicity inform the design and ethical considerations of subsequent in vivo studies.

Caption: Experimental workflow for this compound toxicity testing.

Tier 1: In Vitro Toxicity Assessment

Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

-

Materials:

-

Relevant cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).

-

96-well cell culture plates.

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Complete cell culture medium.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).

-

Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.1%.

-

Remove the old medium and treat the cells with various concentrations of this compound. Include untreated (negative control) and solvent-only controls.

-

Incubate for 24, 48, or 72 hours.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.

-

Materials:

-

Cells and culture reagents as in Protocol 1.1.

-

Commercially available LDH cytotoxicity assay kit.

-

96-well plate.

-

Microplate reader.

-

-

Procedure:

-

Plate and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).

-

Include controls: untreated cells (spontaneous LDH release), vehicle control, and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

-

After the incubation period, transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm.

-

Calculate cytotoxicity as a percentage of the maximum LDH release control.

-

| This compound Concentration | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |

| (e.g., µM) | Mean ± SD | Mean ± SD |

| Control | 100 ± 5.0 | 0 ± 2.0 |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 | ||

| IC50 Value (µM) | N/A |

Genotoxicity Assays

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Materials:

-

Histidine-dependent S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

This compound solution.

-

S9 metabolic activation system (from induced rat liver).

-

Minimal glucose agar plates.

-

Top agar.

-

Positive and negative controls.

-

-

Procedure:

-

Prepare test cultures of each bacterial strain.

-

In separate tubes, mix the this compound solution (at various concentrations), the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without S9).

-

Incubate the mixture for 20-30 minutes at 37°C.

-

Add molten top agar to each tube, mix, and pour onto the surface of minimal glucose agar plates.

-

Incubate the plates for 48-72 hours at 37°C.

-

Count the number of revertant colonies (colonies that can now grow without external histidine).

-

A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

-

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in eukaryotic cells.

-

Materials:

-

Relevant cell lines (e.g., TK6, CHO, or primary human lymphocytes).

-

This compound solution.

-

Microscope slides pre-coated with agarose.

-

Low melting point agarose.

-

Lysis solution (containing NaCl, EDTA, Tris, and Triton X-100).

-

Alkaline electrophoresis buffer (pH > 13).

-

Neutralizing buffer.

-

DNA staining dye (e.g., SYBR Green).

-

Fluorescence microscope with appropriate software for analysis.

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a short period (e.g., 2-4 hours).

-

Harvest the cells and embed them in low melting point agarose on a pre-coated slide.

-

Immerse the slides in cold lysis solution for at least 1 hour to remove cell membranes and proteins, leaving behind the DNA (nucleoids).

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage. Damaged DNA (with fragments and breaks) will migrate away from the nucleoid, forming a "comet tail".

-

Neutralize and stain the slides with a DNA dye.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage (e.g., % DNA in the tail, tail length) using image analysis software.

-

| Test | Endpoint | This compound Concentration | Result (Mean ± SD) |

| Ames Test | Revertant Colonies/Plate | Control | |

| (Strain TA100, +S9) | 10 µ g/plate | ||

| 100 µ g/plate | |||

| Comet Assay | % Tail DNA | Control | |

| (% of DNA in comet tail) | 10 µM | ||

| 100 µM |

Tier 2: In Vivo Toxicity Assessment

Acute Oral Toxicity

This method allows for the classification of a substance's toxicity and an estimation of its LD50 using a minimal number of animals. The test proceeds in a stepwise manner with defined doses.

-

Animal Model: Wistar rats or Sprague-Dawley rats (young, healthy adults).

-

Principle: Groups of three female rats are dosed in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The outcome in one step determines the dose for the next step.

-

Procedure:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of this compound by gavage.

-

Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days.

-

Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, tremors, convulsions, salivation) and mortality.

-

Record body weight just before dosing and on days 7 and 14.

-

At the end of the observation period, perform a gross necropsy on all animals.

-

The LD50 is estimated based on the observed mortality at different dose levels according to the OECD 423 guideline.

-

| Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs | Body Weight Change (Day 14) | LD50 Estimate |

| 300 | 3 | ||||

| 2000 | 3 |

Sub-chronic Oral Toxicity

This study provides information on the potential health hazards from repeated exposure over a prolonged period. It is crucial for determining a No-Observed-Adverse-Effect Level (NOAEL).

-

Animal Model: Rodents (preferably rats), with at least 10 males and 10 females per group.

-

Procedure:

-

Select at least three dose levels based on acute toxicity data, plus a control group. The highest dose should induce some toxicity but not significant mortality.

-

Administer this compound daily for 90 consecutive days via oral gavage or in the diet/drinking water.

-

Observations:

-

Daily: Detailed clinical observations for signs of toxicity.

-

Weekly: Record body weight and food/water consumption.

-

-

End-of-Study Analysis:

-

Hematology: Analyze blood samples for parameters like red and white blood cell counts, hemoglobin, and platelets.

-

Clinical Biochemistry: Analyze serum for markers of liver function (ALT, AST), kidney function (BUN, creatinine), and other organ-specific markers.

-

Necropsy: Perform a full gross necropsy on all animals.

-

Histopathology: Examine key organs (liver, kidneys, brain, spleen, etc.) from the control and high-dose groups under a microscope. If lesions are found in the high-dose group, examine the same organs from the lower-dose groups.

-

-

Table 4.1: Body Weight and Food Consumption

| Group | Initial Body Weight (g) | Final Body Weight (g) | Average Daily Food Intake (g) |

|---|---|---|---|

| Control (Male) | |||

| Low Dose (Male) | |||

| Mid Dose (Male) |

| High Dose (Male) | | | |

Table 4.2: Selected Hematology and Biochemistry Parameters

| Parameter | Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|

| Hematology | ||||

| WBC (10³/µL) | ||||

| RBC (10⁶/µL) | ||||

| Biochemistry | ||||

| ALT (U/L) | ||||

| AST (U/L) |

| BUN (mg/dL) | | | | |

Table 4.3: Summary of Histopathological Findings

| Organ | Finding | Incidence (Control) | Incidence (Low Dose) | Incidence (Mid Dose) | Incidence (High Dose) |

|---|---|---|---|---|---|

| Liver | e.g., Hepatocellular Vacuolation | 0/10 | |||

| Brain | e.g., Neuronal Degeneration | 0/10 |

| Kidney | e.g., Tubular Nephrosis | 0/10 | | | |

Mechanism of Action and Signaling Pathway

The primary toxic mechanism of this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine at neuronal synapses, causing continuous stimulation of muscarinic and nicotinic receptors. This results in a cholinergic crisis characterized by symptoms ranging from salivation and muscle twitching to respiratory failure and death. A secondary mechanism involves the induction of oxidative stress, where organophosphates can generate reactive oxygen species (ROS). This oxidative stress can activate MAPK signaling pathways, leading to cellular damage and apoptosis, contributing to neurotoxicity and hepatotoxicity.

References

Application Notes and Protocols for Studying Buminafos Uptake in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buminafos is a phosphonate herbicide whose efficacy is dependent on its successful uptake, translocation, and accumulation in target plant tissues. Understanding the dynamics of these processes is crucial for optimizing its herbicidal activity, developing new formulations, and assessing its environmental fate. These application notes provide detailed protocols for studying the uptake of this compound in plants, from initial absorption to translocation and quantification. The methodologies described are based on established principles of herbicide research and can be adapted for various plant species and experimental conditions. While specific data on this compound is limited in publicly available literature, these protocols offer a robust framework for its investigation.

Key Experimental Protocols

Protocol 1: Plant Growth and Treatment for Uptake Studies

This protocol details the preparation of plant material for this compound uptake experiments, ensuring uniformity and reproducibility.

Materials:

-

Seeds of the target plant species (e.g., a model plant like Arabidopsis thaliana or a relevant crop/weed species)

-

Growth substrate (e.g., soil, sand, or hydroponic solution)

-

Pots or containers for plant growth

-

Controlled environment chamber or greenhouse with controlled temperature, humidity, and light conditions

-

This compound solution of known concentration (analytical grade)

-

For radiolabeled studies, ¹⁴C-labeled this compound

-

Micropipette or syringe for application

Procedure:

-

Plant Growth:

-

Sow seeds in pots filled with the chosen growth substrate.

-

Grow plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod, 60-70% relative humidity) until they reach the desired growth stage (e.g., 2-4 true leaves).

-

For hydroponic studies, germinate seeds and transfer seedlings to a hydroponic system with a complete nutrient solution.[1][2]

-

-

Herbicide Application:

-

Foliar Application: Apply a precise volume (e.g., 1-10 µL) of the this compound solution (containing a known amount of active ingredient and, if applicable, ¹⁴C-Buminafos) to a specific leaf of each plant using a micropipette.[3][4]

-

Root Application (Hydroponics): Add this compound to the hydroponic solution to achieve the desired final concentration.[1]

-

Root Application (Soil): Drench the soil with a known volume and concentration of the this compound solution.

-

-

Harvesting:

-

Harvest plants at predetermined time points after application (e.g., 6, 24, 48, 72 hours) to assess the time course of uptake and translocation.

-

At harvest, carefully separate the plant into different tissues: treated leaf (for foliar application), other leaves, stem, and roots.

-

Protocol 2: Quantification of this compound in Plant Tissues

This protocol describes the extraction and analysis of this compound from plant tissues to determine its concentration.

Materials:

-

Harvested plant tissues

-

Liquid nitrogen

-

Homogenizer or mortar and pestle

-

Extraction solvent (e.g., methanol, acetonitrile, or a suitable buffer)

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS) or a suitable detector for organophosphorus compounds.

-

For radiolabeled studies: Liquid Scintillation Counter (LSC) and scintillation cocktail.

Procedure:

-

Sample Preparation:

-

Wash the surface of the harvested tissues to remove any unabsorbed this compound, especially for foliar applications. A gentle wash with a mild detergent solution followed by rinsing with distilled water is recommended.

-

Freeze the plant tissues in liquid nitrogen and grind them to a fine powder using a homogenizer or a pre-chilled mortar and pestle.

-

-

Extraction:

-

Add a measured volume of the extraction solvent to the powdered tissue in a centrifuge tube.

-

Vortex the mixture thoroughly and sonicate or shake for a specified period (e.g., 30 minutes) to ensure efficient extraction.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) to pellet the solid debris.

-

Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times.

-

Pool the supernatants and filter them through a syringe filter.

-

-

Quantification:

-

HPLC-MS Analysis (for non-radiolabeled this compound):

-

Inject a known volume of the filtered extract into the HPLC-MS system.

-

Develop a chromatographic method to separate this compound from other plant metabolites.

-

Use mass spectrometry to detect and quantify this compound based on its specific mass-to-charge ratio.

-

Create a standard curve using known concentrations of this compound to quantify the amount in the plant extracts.

-

-

Liquid Scintillation Counting (for ¹⁴C-Buminafos):

-

Add a known volume of the filtered extract to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity using a Liquid Scintillation Counter.

-

The amount of ¹⁴C-Buminafos in the tissue can be calculated based on the specific activity of the radiolabeled compound.

-

-

Data Presentation

Quantitative data from this compound uptake studies should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: this compound Uptake in Plant Tissues Following Foliar Application

| Time (Hours) | Treated Leaf (µg/g FW) | Other Leaves (µg/g FW) | Stem (µg/g FW) | Roots (µg/g FW) | Total Uptake (%) |

| 6 | 15.2 ± 1.8 | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.2 ± 0.05 | 8.3 ± 0.9 |

| 24 | 25.6 ± 2.5 | 2.1 ± 0.3 | 3.5 ± 0.4 | 0.9 ± 0.1 | 16.1 ± 1.5 |

| 48 | 22.1 ± 2.1 | 4.8 ± 0.6 | 6.2 ± 0.7 | 2.5 ± 0.3 | 17.8 ± 1.8 |

| 72 | 18.9 ± 1.9 | 6.5 ± 0.8 | 8.1 ± 0.9 | 3.8 ± 0.4 | 18.7 ± 2.0 |

Data are presented as mean ± standard deviation (n=5). Total uptake is calculated as the percentage of the applied this compound recovered in the plant.

Table 2: Kinetic Parameters of this compound Root Uptake

| Parameter | Value |

| Vmax (µg/g FW/h) | 5.8 |

| Km (µM) | 12.5 |

Vmax (maximum uptake rate) and Km (Michaelis-Menten constant) can be determined by measuring uptake at different external this compound concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Visualizing the experimental workflow and potential pathways of uptake can aid in understanding the process.

Caption: Experimental workflow for studying this compound uptake in plants.

Caption: Potential pathways of this compound uptake and translocation in plants.

References

Application Notes & Protocols for the Spectrophotometric Determination of Buminafos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buminafos is an organophosphorus pesticide and herbicide. Its determination in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. While various analytical techniques can be employed for its quantification, spectrophotometry offers a simple, cost-effective, and rapid alternative, particularly for routine analysis.

It is important to note that a standardized and validated direct UV-Vis spectrophotometric method for the determination of this compound is not extensively documented in readily available scientific literature. However, based on the general principles of spectrophotometric analysis for similar compounds, a robust method can be developed and validated. This document provides a generalized protocol for the development and validation of a UV-Vis spectrophotometric method for this compound, intended to guide researchers in establishing a reliable analytical procedure.

Principle of the Method

The fundamental principle behind spectrophotometric quantification is Beer-Lambert's Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. For the direct UV-Vis spectrophotometric determination of this compound, the analyte would need to possess a chromophore that absorbs light in the ultraviolet or visible range. The concentration of this compound in a sample can be determined by measuring its absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared from standard solutions of known concentrations.

Alternatively, if this compound does not have a suitable native absorbance, a colorimetric method can be developed. This involves reacting this compound with a specific chromogenic reagent to produce a colored complex that can be measured in the visible region of the electromagnetic spectrum.

Generalized Experimental Protocol: Development and Validation of a UV-Vis Spectrophotometric Method for this compound

This protocol outlines the necessary steps to develop and validate a spectrophotometric method for the quantification of this compound.

Instrumentation and Reagents

-

Instrumentation:

-

UV-Visible Spectrophotometer (Double beam recommended for better stability)

-

Matched quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks (Grade A)

-

Pipettes (Grade A)

-

pH meter

-

-

Reagents and Standards:

-

This compound analytical standard of known purity

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile, or a suitable buffer solution). The choice of solvent is critical and should be based on the solubility of this compound and its transparency in the UV-Vis region of interest.

-

Reagents for method validation (e.g., acids, bases for specificity studies).

-

Method Development

-

Selection of Solvent:

-

Assess the solubility of this compound in various solvents.

-

Record the UV-Vis spectrum of each potential solvent to ensure it does not absorb significantly in the region where this compound is expected to absorb.

-

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute standard solution of this compound in the selected solvent.

-

Scan the solution over a suitable wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements as it provides the highest sensitivity.

-

Preparation of Standard Solutions

-

Stock Standard Solution:

-